2-(3-Bromo-2-chloro-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Bromo-2-chloro-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by the presence of bromine, chlorine, and isopropyl groups attached to a phenyl ring, along with a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-chloro-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-chloro-5-isopropylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-chloro-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
2-(3-Bromo-2-chloro-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-chloro-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex. This complex facilitates the transfer of the phenyl group to another aromatic ring, forming a new carbon-carbon bond. The molecular targets are typically the halogenated aromatic compounds, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-5-isopropylphenylboronic acid
- 3-Bromo-2-chloro-5-isopropylphenylmethanol
Uniqueness
2-(3-Bromo-2-chloro-5-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane moiety, which enhances its stability and reactivity in cross-coupling reactions compared to other boronic acids and esters .
Properties
Molecular Formula |
C15H21BBrClO2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-(3-bromo-2-chloro-5-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BBrClO2/c1-9(2)10-7-11(13(18)12(17)8-10)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3 |
InChI Key |
XNVSMRCMBCFIAC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Br)C(C)C |
Origin of Product |
United States |
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